三氟硼酸(3-氨基苯甲酰基)钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- Safety Information : It carries a warning signal and hazard statements related to ingestion, skin contact, and inhalation. Precautionary measures include proper handling and protective gear .

Synthesis Analysis

The synthesis of Potassium (3-carbamoylphenyl)trifluoroborate can be achieved through hydroboration or C-B coupling reactions. These methods allow the introduction of the trifluoroborate group onto the phenyl ring, resulting in the desired compound .

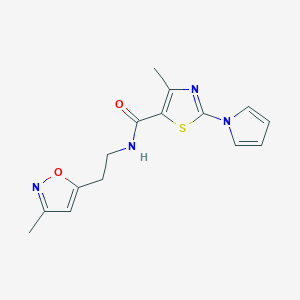

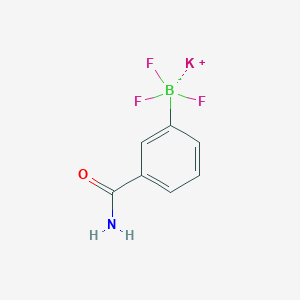

Molecular Structure Analysis

The molecular structure consists of a potassium cation (K+) coordinated with a trifluoroborate anion. The boron atom is attached to the phenyl ring via a carbamoyl group. The trifluoroborate moiety enhances stability and reactivity in various chemical processes .

Chemical Reactions Analysis

Potassium (3-carbamoylphenyl)trifluoroborate serves as a versatile coupling partner in C-C bond-forming reactions. Notably, it is compatible with strong oxidative conditions, making it useful for cross-coupling reactions. The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds efficiently without compromising the boron functionality .

Physical And Chemical Properties Analysis

科学研究应用

改进的合成方法

- Potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)], a compound similar to Potassium (3-carbamoylphenyl)trifluoroborate, has seen improvements in its synthesis process. This development has made it more viable for use in various scientific applications due to its enhanced efficiency and scalability (Molander & Hoag, 2003).

Suzuki 交叉偶联反应

- Potassium alkenyltrifluoroborates, which are chemically related to the subject compound, have been successfully used in Suzuki cross-coupling reactions with aryl or alkenyl halides. Their stability and compatibility with various functional groups make them valuable in this context (Molander & Rivero, 2002).

金属化和亲电反应

- Aryl bromides with a potassium trifluoroborate moiety, akin to Potassium (3-carbamoylphenyl)trifluoroborate, have been explored for lithium-halogen exchange and subsequent reactions with different electrophiles. This showcases the compound's versatility in forming various chemical structures (Molander & Ellis, 2006).

选择性氢化和催化

- Similar potassium trifluoroborate compounds have been hydrogenated using palladium catalysis, enabling the selective formation of specific isomers. This highlights the compound's utility in precise chemical synthesis (Ramachandran & Mitsuhashi, 2015).

有机金属表征

- The study of potassium-bis(trifluoromethyl)amino trifluoroborate, a compound related to the target molecule, provides insights into its physical and chemical properties through spectroscopic methods. This knowledge is crucial for its application in various scientific fields (Pawelke, 1988).

有机合成中的三氟甲基化

- The trifluoromethylation of aryl iodides using potassium (trifluoromethyl)trimethoxyborate, a related compound, demonstrates the potential of potassium trifluoroborate derivatives in introducing fluorine atoms into organic molecules, an important aspect in pharmaceutical and agrochemical synthesis (Knauber et al., 2011).

氨基甲酸酯合成中的催化

- Potassium carbonate, a related compound, has been used as a catalyst in the direct synthesis of carbamates from amines, silicate ester, and carbon dioxide. This illustrates the potential of potassium-containing compounds in catalysis and organic synthesis (Zhang et al., 2018).

水性介质中的交叉偶联反应

- Potassium aryltrifluoroborates, chemically akin to the target compound, have been used in cross-coupling reactions with aryl and heteroaryl chlorides in water. This underlines their effectiveness in environmentally benign reaction media (Alacid & Nájera, 2008).

用于交叉偶联的稳定三氟硼酸盐

- The preparation of stable potassium trifluoroborate salts, like the compound of interest, for cross-coupling reactions, exemplifies their role in forming complex organic molecules (Katz et al., 2009).

使用氨水催化胺化

- Potassium aryl trifluoroborates have been used in the amination of different functional groups using copper catalysis and water as a solvent. This illustrates the versatility of potassium trifluoroborate compounds in organic synthesis (Liesen et al., 2012).

组合化学中的 Suzuki-Miyaura 交叉偶联

- The use of potassium alkynyltrifluoroborates in palladium-catalyzed cross-coupling reactions with aryl halides suggests the role of potassium trifluoroborate derivatives in combinatorial chemistry and drug discovery (Molander et al., 2002).

毒理学和药理学研究

- Although specifically requested to exclude information on drug use, dosage, and side effects, it's worth noting that related potassium trifluoroborate compounds have been investigated for their toxicological and pharmacological properties, indicating a potential interest in biomedical research (Oliveira et al., 2009).

具有芳基三氟硼酸根阴离子的新型碱金属盐

- The synthesis of various alkali metal salts using aryltrifluoroborate anions, related to the compound in question, highlights their potential in creating materials with unique physicochemical properties, relevant to chemistry and material science (Iwasaki et al., 2016).

作用机制

The compound’s mechanism of action lies in its ability to participate in cross-coupling reactions. It acts as a boron source, facilitating the formation of new carbon-carbon bonds. The trifluoroborate group enhances stability and reactivity, allowing efficient transformations in synthetic chemistry .

属性

IUPAC Name |

potassium;(3-carbamoylphenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWKAOLWSYUGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)N)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2712777.png)

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2712783.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2712785.png)

![3-(4-bromophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2712790.png)

![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)